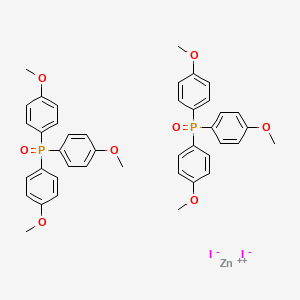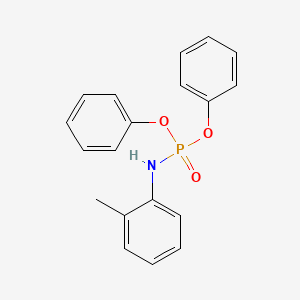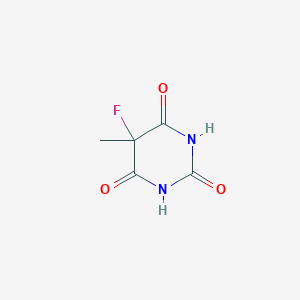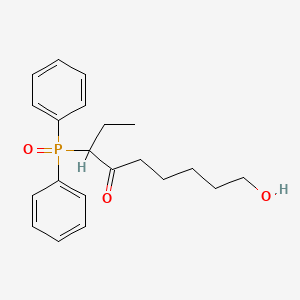
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is a complex organophosphorus compound that incorporates zinc and iodine atoms. This compound is characterized by the presence of methoxyphenyl groups attached to a phosphoryl moiety, which is further coordinated with zinc and iodide ions. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide typically involves the reaction of 4-methoxyphenylphosphine oxide with zinc iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and reduces the risk of contamination. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The phosphoryl moiety can be reduced to phosphine under specific conditions.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of phosphine and related reduced species.
Substitution: Formation of new halide derivatives depending on the substituent used.
Scientific Research Applications
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The phosphoryl moiety plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-methoxyphenyl)phosphine oxide
- Tris(4-methoxyphenyl)phosphane oxide
- Tris(p-methoxyphenyl)phosphine oxide
Uniqueness
Zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide is unique due to the presence of zinc and iodide ions, which impart distinct chemical and physical properties. These ions enhance the compound’s reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
74039-83-1 |
|---|---|
Molecular Formula |
C42H42I2O8P2Zn |
Molecular Weight |
1055.9 g/mol |
IUPAC Name |
zinc;1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene;diiodide |
InChI |
InChI=1S/2C21H21O4P.2HI.Zn/c2*1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
VFUPILVUDOCECG-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Zn+2].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)

![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)





![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
